molecular formula C17H16N4O3S B12345395 3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid

3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B12345395
M. Wt: 356.4 g/mol
InChI Key: ASDSRQQQBCVSCY-JYRVWZFOSA-N
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Description

3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone ring, followed by the formation of the pyrazole ring, and finally the introduction of the propanoic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid is unique due to its combination of a thiazolidinone ring, a pyrazole ring, and a propanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

3-[4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C17H16N4O3S/c1-10-2-4-11(5-3-10)15-12(8-13-16(24)19-17(18)25-13)9-21(20-15)7-6-14(22)23/h2-5,8-9H,6-7H2,1H3,(H,22,23)(H2,18,19,24)/b13-8-

InChI Key

ASDSRQQQBCVSCY-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=N)S3)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=N)S3)CCC(=O)O

Origin of Product

United States

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